molecular formula C9H13NO4S2 B063621 Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate CAS No. 175201-74-8

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate

Cat. No.: B063621
CAS No.: 175201-74-8
M. Wt: 263.3 g/mol
InChI Key: DJKNSDZUTFEZQA-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-(propylsulfonyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the amino group can produce primary amines .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several APIs. Notably, it has been utilized in the production of local anesthetics and anti-inflammatory drugs. The compound's structural characteristics allow it to participate in reactions that yield therapeutically relevant molecules.

2. Anticancer Research
Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit potential as inhibitors of cancer cell proliferation. They target specific kinases involved in cancer signaling pathways, such as Raf kinases, which are crucial for tumor growth and survival .

3. Anti-inflammatory Agents
Research has demonstrated that compounds related to this compound can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory therapies .

Case Studies

Case Study 1: Development of Local Anesthetics
In a study focusing on the synthesis of Articaine, a widely used dental anesthetic, this compound was identified as a key intermediate. The research highlighted its role in enhancing the efficacy and safety profile of local anesthetics used in dental procedures .

Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results showed promising inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and advanced materials .

Biological Activity

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-74-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃N₁O₄S₂
  • Molecular Weight : 263.33 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and inflammatory responses.
  • Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Effects

The compound has also been tested for antimicrobial activity against a range of pathogens. Results indicate significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Testing :
    • In a recent investigation, the compound was tested against common pathogens in clinical isolates. The results revealed that it inhibited the growth of S. aureus at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Data Summary Table

Biological ActivityObservationsReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against S. aureus at low concentrations
Enzymatic InhibitionInhibits key metabolic enzymes
Receptor ModulationModulates neurotransmitter receptors

Properties

IUPAC Name

methyl 3-amino-4-propylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-3-4-16(12,13)6-5-15-8(7(6)10)9(11)14-2/h5H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKNSDZUTFEZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384816
Record name methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175201-74-8
Record name methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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